molecular formula C20H21Cl2NO6 B606523 4,5-Dideoxy-5-(3',5'-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid CAS No. 1319207-44-7

4,5-Dideoxy-5-(3',5'-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid

Cat. No. B606523
M. Wt: 442.28
InChI Key: NTCBTNCWNRCBGX-YTQUADARSA-N
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Description

CC0651 is an inhibitor of the E2 ubiquitin-conjugating enzyme Cdc34A.

Scientific Research Applications

  • Glycosidase Inhibitors : Compounds similar to the queried chemical, such as various iminopentitols, have been synthesized and tested as glycosidase inhibitors. These inhibitors have potential applications in treating disorders involving glycosidase enzymes (Godskesen et al., 1996).

  • Synthesis of Sugar Derivatives : Analogous compounds, like derivatives of L-arabino-heptulosonic acid, have been synthesized for potential applications in the development of new molecules, which may have varied uses including in medicinal chemistry (Hasegawa et al., 1989).

  • Preparation of Stereoregular Polyamides : Derivatives of L-arabinonic acid have been synthesized as precursors for the production of optically active polyamides. Such compounds could be significant in material sciences and polymer chemistry (Zamora et al., 1996).

  • Anticancer Research : Related compounds have been synthesized and evaluated for their anticancer properties. This suggests a potential application of similar compounds in the development of new anticancer therapies (Bekircan et al., 2008).

  • Inhibition of Sialidase from Influenza Virus : Some derivatives of L-arabinonic acid have been investigated as inhibitors of sialidase from the Influenza virus, indicating potential application in antiviral therapies (Driguez et al., 1994).

properties

IUPAC Name

(2R,3S,4S)-5-[4-(3,5-dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO6/c1-29-10-17(24)23-16(18(25)19(26)20(27)28)6-11-2-4-12(5-3-11)13-7-14(21)9-15(22)8-13/h2-5,7-9,16,18-19,25-26H,6,10H2,1H3,(H,23,24)(H,27,28)/t16-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCBTNCWNRCBGX-YTQUADARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)[C@@H]([C@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dideoxy-5-(3',5'-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid

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